molecular formula C7H7N B1259020 4-Methylenecyclohexa-2,5-dienimine

4-Methylenecyclohexa-2,5-dienimine

Cat. No.: B1259020
M. Wt: 105.14 g/mol
InChI Key: UTRDMNMBFXKKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylenecyclohexa-2,5-dienimine is a p-azaxylylene.

Properties

Molecular Formula

C7H7N

Molecular Weight

105.14 g/mol

IUPAC Name

4-methylidenecyclohexa-2,5-dien-1-imine

InChI

InChI=1S/C7H7N/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H2

InChI Key

UTRDMNMBFXKKFY-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC(=N)C=C1

Origin of Product

United States

Preparation Methods

Imine Condensation and Dehydration

Condensation of cyclohexadienones with ammonia or primary amines provides a direct route to the imine functionality. For example:

$$
\text{Cyclohexa-2,5-dienone} + \text{NH}3 \xrightarrow{\text{H}^+} \text{4-Methylenecyclohexa-2,5-dienimine} + \text{H}2\text{O}
$$

  • Conditions : Acid catalysis (e.g., HCl, p-TsOH) in refluxing toluene.
  • Challenges : Over-dehydration may lead to polymerization. Stabilizing the imine via electron-withdrawing groups or low-temperature conditions (0–5°C) mitigates side reactions.
  • Industrial Data : Patents describe analogous imine syntheses with 70–86% yields under controlled pH and temperature.

Wittig Olefination Post-Functionalization

Introducing the exo-methylene group via Wittig reaction is a two-step strategy:

  • Imine Formation : Cyclohexa-2,5-dienone reacts with ammonia to yield cyclohexa-2,5-dienimine.
  • Olefination : Treatment with methylenetriphenylphosphorane (Ph₃P=CH₂) in THF at −78°C to room temperature:

$$
\text{Cyclohexa-2,5-dienimine} + \text{Ph}3\text{P=CH}2 \rightarrow \text{this compound} + \text{Ph}_3\text{P=O}
$$

  • Yield : 65–72% for structurally similar compounds.
  • Side Products : Triphenylphosphine oxide and minor regioisomers require chromatographic purification.

Enzymatic Release from Prodrug Constructs

In biochemical contexts, this compound is generated via nitroreductase (NTR)-mediated cleavage of prodrugs like Cy7-NO₂:

  • Mechanism : NTR reduces the nitro group of Cy7-NO₂ to an amine, triggering a self-immolative cleavage of the this compound moiety.
  • Conditions : Hypoxic tumor microenvironments (O₂ < 0.1%), pH 6.5–7.4, 37°C.
  • Applications : This method is non-synthetic but critical for targeted drug delivery and hypoxia imaging.

Industrial-Scale Optimization and Patents

Patent literature highlights scalable processes, though specific details are proprietary. Key trends include:

  • Catalysis : Gallium(III) chloride and boron(III) chloride in Friedländer-type annulations improve regioselectivity.
  • Solvent Systems : Dimethylformamide (DMF) enhances reaction rates by 30–40% compared to THF or DCM.
  • Purity Control : Crystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, as per QC data for analogous compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methylenecyclohexa-2,5-dienimine derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives like 4-methylenecyclohexa-2,5-dienone are synthesized via arylboronate-based prodrug systems, where the introduction of a p-boronate-benzyl group facilitates stability and reactivity. For example, ROS-sensitive triggers in prodrugs release the compound via hydrolysis in aqueous environments . Optimization involves adjusting pH, temperature, and catalysts (e.g., H2O2 concentration) to control intermediate formation and byproduct hydrolysis.
  • Characterization : Use LC-MS with ESI(+) ionization to monitor retro-Diels–Alder (rDA) fragmentation patterns (e.g., m/z = 107 fragment) and GC-MS after trimethylsilyl derivatization to confirm substitution patterns .

Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic methods?

  • Analytical Workflow :

NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for cyclohexadienyl protons) and methylene/methyl group splitting patterns.

Mass Spectrometry : ESI(+)-MS identifies diagnostic fragments (e.g., m/z 107 for 4-methylenecyclohexa-2,5-dienone) .

IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm<sup>-1</sup>) and imine (C=N, ~1640 cm<sup>-1</sup>) functional groups.

  • Validation : Cross-reference data with NIST Chemistry WebBook entries for similar cyclohexadienone derivatives .

Advanced Research Questions

Q. What mechanisms underlie the instability of this compound in aqueous environments, and how can this be mitigated for drug delivery applications?

  • Mechanistic Insight : The compound hydrolyzes rapidly in water to form 4-(hydroxymethyl)phenol, a non-toxic byproduct. This reaction is pH-dependent, with faster degradation under alkaline conditions .
  • Mitigation Strategies :

  • Prodrug Design : Incorporate ROS-sensitive triggers (e.g., arylboronates) to delay hydrolysis until target-site activation .
  • Encapsulation : Use liposomal or polymeric nanoparticles to shield the compound from aqueous environments until delivery.

Q. How can contradictions in stability studies of this compound derivatives be resolved?

  • Case Study : Discrepancies in reported half-lives may arise from variations in assay conditions (e.g., buffer composition, oxygen levels).
  • Resolution Workflow :

Controlled Replication : Standardize buffer pH (e.g., phosphate buffer, pH 7.4) and temperature (37°C).

Advanced Analytics : Use HPLC-UV/MS to quantify degradation products and compare with reference standards .

ROS Quantification : Measure H2O2 levels in the microenvironment using fluorometric assays to correlate with degradation rates .

Q. What role does this compound play in mass spectrometry-based structural elucidation of polyphenols?

  • Diagnostic Utility : The compound’s elimination as a fragment (m/z 107) in ESI(+)-MS indicates isoflavanone derivatives. This aids in mapping substitution patterns on flavonoid A- and B-rings .
  • Experimental Design :

  • Derivatize samples with trimethylsilyl ethers for GC-MS analysis.
  • Monitor methyl radical elimination (m/z -15) or combined methyl group loss to differentiate polyphenol isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylenecyclohexa-2,5-dienimine
Reactant of Route 2
4-Methylenecyclohexa-2,5-dienimine

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